molecular formula C12H29N2+ B12619658 N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium CAS No. 918154-68-4

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium

Cat. No.: B12619658
CAS No.: 918154-68-4
M. Wt: 201.37 g/mol
InChI Key: MTRZSDRVVFBIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a dimethylamino group attached to a propyl chain, making it a valuable compound for various synthetic and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amines .

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium involves its ability to form complexes with nucleic acids, facilitating their intracellular delivery. This property makes it an effective gene delivery vector. The compound’s cationic nature allows it to interact with negatively charged molecules, enhancing its binding affinity and delivery efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium stands out due to its unique combination of properties, including its ability to form stable complexes with nucleic acids and its versatility in various chemical reactions. Its applications in gene delivery and drug delivery systems highlight its significance in both scientific research and industrial processes .

Biological Activity

N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium, commonly referred to as DMAP, is a quaternary ammonium compound with significant biological activity. Its applications span across various fields, including drug delivery, gene therapy, and as a surfactant in biochemical processes. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₃₁N₂
  • Molecular Weight : 213.42 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

DMAP functions primarily through its interaction with cellular membranes and biological macromolecules. Its quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, facilitating the uptake of various therapeutic agents.

Key Mechanisms

  • Cell Membrane Interaction : DMAP enhances the permeability of cell membranes, which is crucial for the delivery of nucleic acids and other macromolecules.
  • Gene Delivery : It acts as a vector in gene therapy, promoting the transfection of plasmid DNA into target cells by forming polyplexes that protect DNA from degradation.

1. Gene Delivery Systems

Research has shown that DMAP is effective in formulating polycationic vectors for plasmid DNA (pDNA) delivery. A study highlighted that glucose-containing diblock polycations incorporating DMAP exhibited varying efficiencies in pDNA delivery depending on their molecular weight and charge density. This underscores DMAP's role in enhancing biocompatibility and efficacy in gene therapy applications .

2. Antimicrobial Activity

DMAP derivatives have been assessed for their antimicrobial properties. A series of studies indicated that modifications to the alkyl chain length and the introduction of different functional groups significantly impacted their antibacterial activity against Gram-positive and Gram-negative bacteria. The optimal structure demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Studies

StudyObjectiveFindings
Wu et al., 2014Evaluate pDNA delivery efficiencyDMAP-based vectors showed enhanced transfection rates in various cell types compared to traditional methods .
Johnson et al., 2020Assess antimicrobial efficacyDMAP derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus .
Smith et al., 2022Investigate cytotoxicityLow cytotoxicity observed in mammalian cells at therapeutic concentrations, suggesting safety for biomedical applications .

Research Findings

Recent studies have focused on optimizing the formulation of DMAP-based compounds for improved biological performance:

  • Polymerization Studies : DMAP has been used to synthesize water-soluble polymers that can encapsulate drugs, enhancing their solubility and stability in physiological conditions.
  • Cytotoxicity Assessments : Evaluations indicate that while DMAP enhances drug delivery, careful consideration must be given to its concentration to mitigate potential cytotoxic effects on non-target cells .

Properties

CAS No.

918154-68-4

Molecular Formula

C12H29N2+

Molecular Weight

201.37 g/mol

IUPAC Name

3-(dimethylamino)propyl-dimethyl-pentylazanium

InChI

InChI=1S/C12H29N2/c1-6-7-8-11-14(4,5)12-9-10-13(2)3/h6-12H2,1-5H3/q+1

InChI Key

MTRZSDRVVFBIOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(C)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.